
Naphthalen-1-yl 1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-1-yl 1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indazole-3-carboxylate is a synthetic organic compound characterized by the presence of a naphthalene ring, an indazole ring, and a carboxylate group. The compound is notable for its deuterium substitution, which can influence its chemical properties and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl 1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indazole-3-carboxylate typically involves multi-step organic reactions. . This method provides high regioselectivity and yield. The reaction conditions often include the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous control of temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalen-1-yl 1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters, amides, or ethers.
Aplicaciones Científicas De Investigación
Naphthalen-1-yl 1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Naphthalen-1-yl 1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The deuterium substitution can influence the compound’s metabolic stability and interaction with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- (Z)-3-(naphthalen-1-yl)-2-phenylacrylonitrile
- N-(Naphthalen-1-yl) phenazine-1-carboxamide
Uniqueness
Naphthalen-1-yl 1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indazole-3-carboxylate is unique due to its deuterium substitution, which can enhance its stability and alter its interaction with biological targets compared to similar non-deuterated compounds.
Propiedades
Fórmula molecular |
C23H22N2O2 |
|---|---|
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
naphthalen-1-yl 1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indazole-3-carboxylate |
InChI |
InChI=1S/C23H22N2O2/c1-2-3-8-16-25-20-14-7-6-13-19(20)22(24-25)23(26)27-21-15-9-11-17-10-4-5-12-18(17)21/h4-7,9-15H,2-3,8,16H2,1H3/i1D3,2D2,3D2,8D2,16D2 |
Clave InChI |
JBVNFKZVDLFOAY-IHULVLPZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C2=CC=CC=C2C(=N1)C(=O)OC3=CC=CC4=CC=CC=C43 |
SMILES canónico |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)OC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[2-[4-chloro-2-[[1-(2-chloro-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]carbamoyl]phenoxy]ethyl]carbamate](/img/structure/B12416364.png)

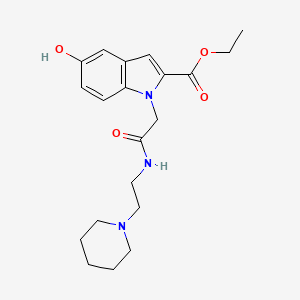

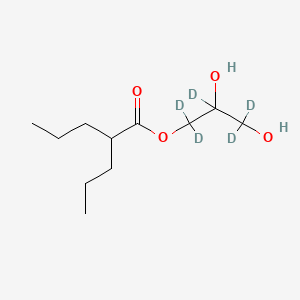
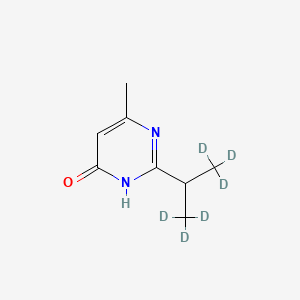
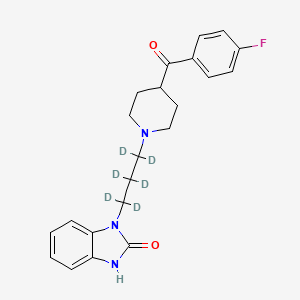
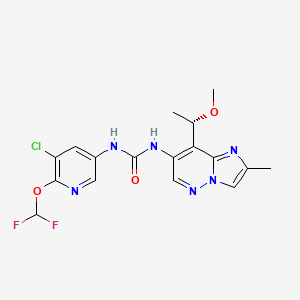
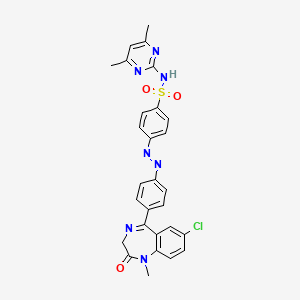
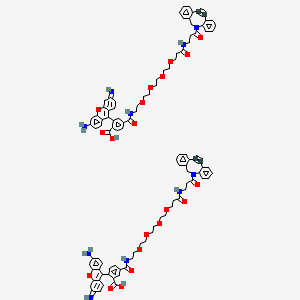
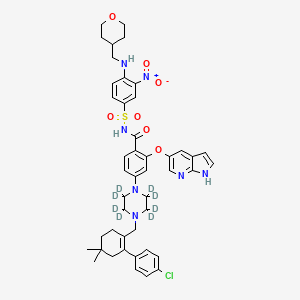
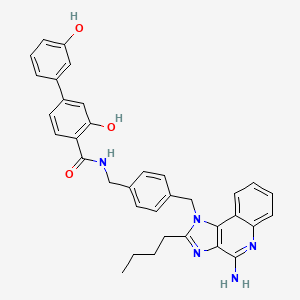
![3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide](/img/structure/B12416433.png)
